molecular formula C20H16Cl2F2N2O3S B2513148 ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226438-12-5

ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2513148
CAS No.: 1226438-12-5
M. Wt: 473.32
InChI Key: WXMSERNWQNQIGI-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H16Cl2F2N2O3S and its molecular weight is 473.32. The purity is usually 95%.
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Scientific Research Applications

Discovery and Evolution of Selective CRTh2 Receptor Antagonist Chemotypes

Research into novel chemotypes for CRTh2 receptor antagonists led to the development of substituted 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids, highlighting the compound's relevance in hit-to-lead evolution for therapeutic applications. The study discussed SAR development and pharmacokinetic properties, underscoring the compound's potential in medical research (Pothier et al., 2012).

Synthesis of Novel Imidazo[1,2-a]pyrimidine Compounds

The synthesis of novel imidazo[1,2-a]pyrimidine compounds from ethyl acetate and methyl 3-oxo-3-[4-(trifluoromethyl) phenyl]propanoate, using a catalytic process, demonstrates the compound's versatility in creating new chemical structures. This research contributes to expanding the library of imidazole derivatives for various scientific applications (Liu, 2013).

Antibacterial Activity of Imidazole Derivatives

A study on the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole explored their antibacterial activity, showcasing the compound's application in developing antimicrobial agents. This research emphasized the significance of structural modification in imidazole derivatives to enhance their biological activity (Al-badrany et al., 2019).

Structural Analysis of Azilsartan Methyl Ester

The crystal structure analysis of azilsartan methyl ester, related to ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate, provided insights into the molecular conformation and intermolecular interactions. This research aids in understanding the structural basis of the compound's activity and its potential applications in drug design (Li et al., 2015).

Synthesis and Antimicrobial Evaluation of Ethyl Benzodioxophosphol-oxothiazolidin-Thiophene-2-carboxylates

The synthesis and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates for antimicrobial activity highlight the potential of this compound derivatives in developing new antimicrobial agents. This research underscores the importance of such compounds in addressing the need for novel antimicrobials (Spoorthy et al., 2021).

Properties

IUPAC Name

ethyl 2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F2N2O3S/c1-2-28-18(27)11-30-20-25-10-17(12-3-8-15(21)16(22)9-12)26(20)13-4-6-14(7-5-13)29-19(23)24/h3-10,19H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMSERNWQNQIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.